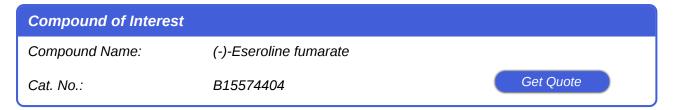


An In-depth Technical Guide to the Chemical Properties of (-)-Eseroline Fumarate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, is a pharmacologically active compound with a dual mechanism of action. It functions as both a reversible acetylcholinesterase inhibitor and a mu-opioid receptor agonist.[1][2] This unique profile makes its fumarate salt, (-)-Eseroline fumarate, a compound of interest for research in neuropharmacology and analgesic drug development. This technical guide provides a comprehensive overview of the known chemical and physical properties of (-)-Eseroline fumarate, detailed experimental protocols, and visualizations of its key signaling pathways.

Chemical and Physical Properties

(-)-Eseroline fumarate is the fumarate salt of (-)-Eseroline. The addition of fumaric acid improves the salt's stability and solubility. While specific experimental data for the fumarate salt is limited in publicly accessible literature, the properties of the parent compound, (-)-Eseroline, provide a foundational understanding.



Property	Data	Source
Chemical Name	(3aR,8bS)-3,4,8b-Trimethyl- 2,3a-dihydro-1H-pyrrolo[2,3- b]indol-7-ol fumarate	[3]
Synonyms	Eseroline fumarate	[3]
CAS Number	70310-73-5	[4]
Molecular Formula	C13H18N2O · C4H4O4	[4]
Molecular Weight	334.4 g/mol	[4]
Appearance	Light Brown Solid	[3]
Solubility	Soluble in DMSO and 0.1 M HCl. Solutions should be freshly prepared.	Vendor Data
Storage	Short term at 0°C, long term at -20°C, desiccated.	Vendor Data

Note: Specific quantitative data for melting point, pKa, and comprehensive stability studies for **(-)-Eseroline fumarate** are not readily available in the cited literature. A patent for a related compound, t-butyl (3aS-cis)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrole[2,3-b]indol-5-yl carbonate fumarate hemihydrate, reports a melting point of 132-133 °C.[5]

Spectroscopic Data

Detailed spectroscopic data for **(-)-Eseroline fumarate** is not widely published. However, data for the parent compound, **(-)-Eseroline**, and fumaric acid are available and provide insight into the expected spectral characteristics of the salt.



Spectroscopic Technique	Description
¹ H NMR	A ¹H NMR spectrum for (-)-Eseroline in CDCl₃ is available in the Human Metabolome Database (HMDB0041822). A spectrum for fumaric acid in H₂O is also available (HMDB0000719).[6]
¹³ C NMR	A ¹³ C NMR spectrum for fumaric acid in H ₂ O is available in the Human Metabolome Database (HMDB0000883).[7]
FT-IR	An ATR-IR spectrum of (-)-Eseroline fumarate is available on SpectraBase (Spectrum ID: E8mtPQJuvGs).
UV-Vis	As an indole alkaloid, (-)-Eseroline is expected to exhibit characteristic UV absorbance. The UV-Vis spectra of indole and its derivatives are well-documented.[8]
Mass Spectrometry	Mass spectrometry data for the parent eseroline molecule is available on PubChem (CID 119198).

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(-)-Eseroline fumarate** are not commonly found in peer-reviewed literature. The following sections provide generalized, yet detailed, methodologies for key experiments relevant to the characterization of a pharmaceutical salt like **(-)-Eseroline fumarate**.

Synthesis of (-)-Eseroline Fumarate

A representative synthesis of a related eseroline carbonate fumarate is described in patent DE69020205T2.[5] A general procedure for forming the fumarate salt would involve the following steps:

• Dissolution: Dissolve the free base, (-)-Eseroline, in a suitable solvent such as methanol or ethanol.



- Addition of Fumaric Acid: Add a stoichiometric equivalent of fumaric acid, also dissolved in a suitable solvent (e.g., methanol), to the eseroline solution with stirring.
- Crystallization: Induce crystallization of the fumarate salt by methods such as cooling, evaporation of the solvent, or the addition of an anti-solvent (e.g., ether or pentane).
- Isolation and Purification: Collect the resulting crystals by filtration, wash with a cold solvent to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Melting Point Determination (Capillary Method)

This protocol is based on the standard pharmacopeial capillary method.[9][10][11]

- Sample Preparation: Finely powder a dry sample of (-)-Eseroline fumarate.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a constant rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: Record the temperature at which the substance first begins to melt (onset)
 and the temperature at which it becomes completely liquid (clear point). The range between
 these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

This is a general method for determining the pKa of an amine salt.

- Sample Preparation: Accurately weigh a sample of (-)-Eseroline fumarate and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.
- Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.



- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Stability Indicating Assay (HPLC)

A stability-indicating HPLC method can be developed to quantify **(-)-Eseroline fumarate** and its degradation products.[1][12][13][14]

- Forced Degradation Studies: Subject samples of (-)-Eseroline fumarate to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.
- Chromatographic Conditions Development:
 - Column: A reverse-phase C18 column is a common starting point.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier are optimized to achieve good separation between the parent drug and its degradants.
 - Detection: A UV detector set at a wavelength where (-)-Eseroline fumarate has significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
- Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways

(-)-Eseroline fumarate exerts its pharmacological effects through two primary signaling pathways: inhibition of acetylcholinesterase and agonism at the mu-opioid receptor.

Acetylcholinesterase Inhibition

(-)-Eseroline is a competitive and rapidly reversible inhibitor of acetylcholinesterase (AChE).[2] By inhibiting AChE, it increases the concentration and duration of action of the neurotransmitter



acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission.

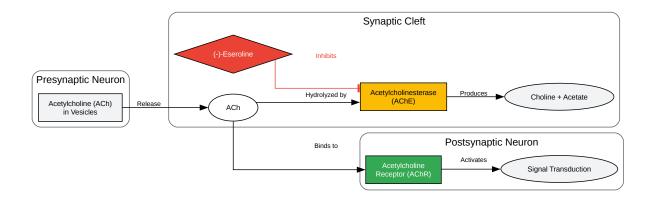
The inhibition constants (Ki) for eseroline against AChE from various sources are:

• Electric Eel: 0.15 ± 0.08 μM[2]

Human Red Blood Cells: 0.22 ± 0.10 μM[2]

• Rat Brain: 0.61 ± 0.12 μM[2]

Eseroline shows significantly weaker inhibition of butyrylcholinesterase (BuChE), with a Ki of 208 \pm 42 μ M against horse serum BuChE.[2]



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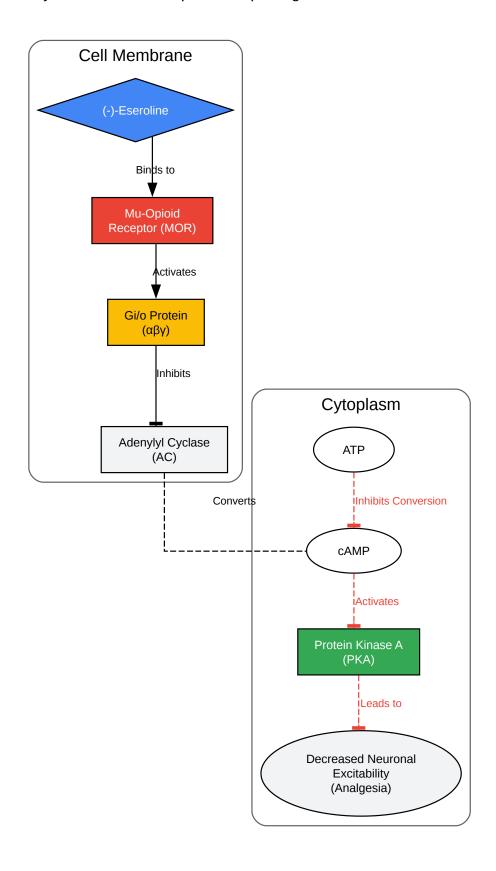
Acetylcholinesterase Inhibition by (-)-Eseroline.

Mu-Opioid Receptor Agonism

(-)-Eseroline acts as an agonist at mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of these receptors leads to a cascade of intracellular events that ultimately result in an analysesic effect. While specific binding affinities of eseroline for different



opioid receptor subtypes (mu, delta, kappa) are not detailed in the provided search results, its effects are primarily attributed to mu-opioid receptor agonism.





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Mu-Opioid Receptor Signaling Pathway.

Conclusion

(-)-Eseroline fumarate is a compound with significant potential in pharmacological research due to its dual action on the cholinergic and opioid systems. This guide has summarized the available chemical and physical data, provided generalized experimental protocols for its characterization, and visualized its key signaling pathways. Further research is warranted to fully elucidate the specific physicochemical properties of the fumarate salt and to explore its therapeutic potential in greater detail. The information presented herein serves as a valuable resource for scientists and professionals in the field of drug development.

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